molecular formula C9H12N4O3 B2396163 (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one CAS No. 1001500-83-9

(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one

Cat. No.: B2396163
CAS No.: 1001500-83-9
M. Wt: 224.22 g/mol
InChI Key: FIITXULUDXDEBY-UHFFFAOYSA-N
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Description

(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitroso derivatives, nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology

Medicine

Research into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one exerts its effects would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one: Unique due to its specific substitution pattern.

    Other pyrazole derivatives: May have different substituents leading to varied chemical and biological properties.

Uniqueness

The unique combination of the nitro and dimethylamino groups on the pyrazole ring may confer specific electronic and steric properties, making it distinct from other similar compounds.

Properties

CAS No.

1001500-83-9

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C9H12N4O3/c1-11(2)5-4-8(14)9-7(13(15)16)6-12(3)10-9/h4-6H,1-3H3

InChI Key

FIITXULUDXDEBY-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)C=CN(C)C)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)C=CN(C)C)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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